Lead bis(2-ethylhexanoate)
Overview
Description
Lead bis(2-ethylhexanoate) is an organometallic compound with the chemical formula C16H30O4Pb. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a catalyst and stabilizer. This compound is a yellowish liquid that is insoluble in water but soluble in organic solvents .
Mechanism of Action
Target of Action
Lead bis(2-ethylhexanoate) is a complex compound that primarily targets the process of metal-organic deposition (MOD). It is commonly used as a solvent in this process . The role of Lead bis(2-ethylhexanoate) in this context is to facilitate the deposition of metal-organic compounds on various substrates.
Mode of Action
The interaction of Lead bis(2-ethylhexanoate) with its targets involves the formation of coordination complexes with carboxylate ligands . This interaction results in changes in the physical and chemical properties of the substances involved, enabling the deposition of metal-organic compounds on substrates.
Biochemical Pathways
The biochemical pathways affected by Lead bis(2-ethylhexanoate) are primarily related to the synthesis of intermetallic nanoparticles. For instance, it has been used in the chemical reduction of dimethyl (1,5-cyclooctadiene)platinum to synthesize intermetallic PtPb nanoparticles . The downstream effects of these pathways include the formation of films on silicon solutions by spin coating .
Pharmacokinetics
It is known that lead compounds can be harmful if swallowed or inhaled, and may cause damage to organs through prolonged or repeated exposure . The bioavailability of Lead bis(2-ethylhexanoate) would be influenced by these factors.
Result of Action
The molecular and cellular effects of Lead bis(2-ethylhexanoate)'s action primarily involve changes in the physical and chemical properties of substances in the MOD process. This results in the deposition of metal-organic compounds on various substrates .
Action Environment
The action, efficacy, and stability of Lead bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area to minimize the risk of inhalation . Additionally, it should be stored in a locked up place to ensure safety .
Biochemical Analysis
Biochemical Properties
Lead bis(2-ethylhexanoate) plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with metalloproteins, where it can replace essential metal ions, thereby altering the protein’s function. For instance, lead bis(2-ethylhexanoate) can inhibit the activity of enzymes such as delta-aminolevulinic acid dehydratase (ALAD), which is crucial in the heme biosynthesis pathway . This inhibition occurs due to the binding of lead ions to the enzyme’s active site, displacing zinc ions and leading to a decrease in enzyme activity.
Cellular Effects
Lead bis(2-ethylhexanoate) exerts various effects on different cell types and cellular processes. It can disrupt cell signaling pathways by interfering with calcium-dependent processes. Lead ions from lead bis(2-ethylhexanoate) can mimic calcium ions and bind to calcium channels, altering their function and affecting intracellular calcium levels . This disruption can lead to changes in gene expression and cellular metabolism, ultimately impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, lead bis(2-ethylhexanoate) exerts its effects through several mechanisms. One primary mechanism is the binding of lead ions to sulfhydryl groups in proteins, leading to the formation of stable lead-protein complexes . This binding can inhibit enzyme activity, alter protein structure, and disrupt normal cellular functions. Additionally, lead bis(2-ethylhexanoate) can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lead bis(2-ethylhexanoate) can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that lead bis(2-ethylhexanoate) can degrade into lead ions and 2-ethylhexanoic acid over time, with the lead ions exerting prolonged toxic effects on cells . Long-term exposure to lead bis(2-ethylhexanoate) has been associated with chronic toxicity, including impaired cellular metabolism and increased oxidative stress.
Dosage Effects in Animal Models
The effects of lead bis(2-ethylhexanoate) vary with different dosages in animal models. At low doses, the compound may cause subtle biochemical changes without overt toxicity. At higher doses, lead bis(2-ethylhexanoate) can induce significant toxic effects, including neurotoxicity, nephrotoxicity, and hepatotoxicity . Threshold effects have been observed, where certain doses lead to a rapid escalation in adverse effects, highlighting the importance of dose-dependent studies in understanding the compound’s toxicity.
Preparation Methods
Lead bis(2-ethylhexanoate) can be synthesized through several methods. One common synthetic route involves the reaction of lead monoxide with 2-ethylhexanoic acid in the presence of a solvent like toluene . The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
Lead bis(2-ethylhexanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a catalyst in oxidation reactions, where it promotes the oxidation of organic compounds . In reduction reactions, it can facilitate the reduction of metal salts to form nanoparticles . Substitution reactions involving lead bis(2-ethylhexanoate) often result in the formation of new organometallic compounds . Common reagents used in these reactions include sodium naphthalide and dimethyl(1,5-cyclooctadiene)platinum .
Scientific Research Applications
Lead bis(2-ethylhexanoate) has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of intermetallic nanoparticles and metal-organic frameworks . In the field of materials science, it is employed in the production of lead zirconate titanate (PZT) and lead lanthanum zirconate titanate (PLZT) films, which are used in electronic devices . Additionally, it is utilized in the metal-organic deposition (MOD) process to create thin films on silicon substrates . In biology and medicine, lead bis(2-ethylhexanoate) is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques .
Comparison with Similar Compounds
Lead bis(2-ethylhexanoate) can be compared with other similar compounds, such as lead acetate, lead stearate, and lead naphthenate. While all these compounds contain lead, they differ in their organic ligands and specific applications. Lead acetate is commonly used in analytical chemistry and as a reagent in organic synthesis. Lead stearate is used as a lubricant and stabilizer in the plastic industry. Lead naphthenate is employed as a drier in paints and varnishes . The uniqueness of lead bis(2-ethylhexanoate) lies in its versatility and effectiveness as a catalyst and stabilizer in various industrial processes .
Properties
IUPAC Name |
2-ethylhexanoate;lead(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Pb/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCPTXWJYHGABR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Pb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890498 | |
Record name | Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301-08-6, 68187-37-1 | |
Record name | Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lead, 2-ethylhexanoate tall-oil fatty acids complexes | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lead bis(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lead, 2-ethylhexanoate tall-oil fatty acids complexes | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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